molecular formula C32H65NO3 B156661 N-(1,1-dihydroxyhexadecyl)hexadecanamide CAS No. 129426-19-3

N-(1,1-dihydroxyhexadecyl)hexadecanamide

Cat. No.: B156661
CAS No.: 129426-19-3
M. Wt: 511.9 g/mol
InChI Key: PBLKITKTYZYVPA-UHFFFAOYSA-N
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Description

N-(1,1-dihydroxyhexadecyl)hexadecanamide is a synthetic fatty acid amide derivative characterized by a hexadecanamide backbone substituted with a 1,1-dihydroxyhexadecyl group. These compounds often mimic natural ceramides, playing critical roles in skin barrier repair and inflammation modulation .

Properties

CAS No.

129426-19-3

Molecular Formula

C32H65NO3

Molecular Weight

511.9 g/mol

IUPAC Name

N-(1,1-dihydroxyhexadecyl)hexadecanamide

InChI

InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(34)33-32(35,36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-30H2,1-2H3,(H,33,34)

InChI Key

PBLKITKTYZYVPA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Pseudo-Ceramide Derivatives

SLE: N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide ()
  • Structure : Contains a hexadecyloxy group and hydroxyethyl substitution.
  • Function : Forms lamellar structures in topical formulations, enhancing stratum corneum (SC) barrier function in atopic dermatitis (AD) patients.
  • Applications : Combined with steroids for anti-inflammatory and moisturizing effects .
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide ()
  • Structure : Similar to SLE but with slight variations in hydroxyl group placement.
  • Physical Properties : Melting point (69–77°C), halogen value (80–110), carboxyl value (173–203).
  • Purity : Passes secondary amine salt, heavy metal, and sulfur tests, making it suitable for pharmaceutical use .
CETYL-PO HYDROXYETHYL PALMITAMIDE ()
  • INCI Name : Hexadecanamide, N-(2-hydroxyethyl)-N-(3-hexadecyloxy-2-hydroxypropyl).
  • Function : Classified as an additive in cosmetics, emphasizing emulsifying and stabilizing roles .

Unsaturated and Hydroxy-Substituted Analogs

Hexadecanamide,N-[(1S,2R,3Z)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl] ()
  • Structure : Features a hydroxymethyl group and unsaturated C17 chain (Z-configuration).
  • Properties : Boiling point (675.4±55.0°C), density (0.919±0.06 g/cm³), and PSA (69.56 Ų).
  • Biological Relevance: Potential role in membrane fluidity and signaling due to unsaturated bonds .
Octadecanamide,N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl] ()
  • Structure : C18 backbone with hydroxy and hydroxymethyl groups.
  • Applications : Used in synthetic flavors, agrochemicals, and pharmaceuticals, highlighting chain-length-dependent versatility .

Research Findings and Gaps

  • Biological Activity : Hexadecanamide derivatives are implicated in vascular health (e.g., endothelial function) but lack direct mechanistic studies on the target compound .
  • Safety and Regulation : While analogs comply with purity standards (e.g., ), the target compound needs GHS classification and toxicity profiling .

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